4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic Acid
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Overview
Description
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid is an organic compound belonging to the class of phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may employ reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation may lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of cyclic adenosine monophosphate-specific phosphodiesterases, thereby modulating cellular signaling pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid can be compared with other phenylpyridines and naphthyridines. Similar compounds include:
Phenylpyridines: Compounds with a benzene ring linked to a pyridine ring, such as 4-phenylpyridine.
Naphthyridines: Compounds with a naphthyridine core, such as 1,7-naphthyridine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
207279-23-0 |
---|---|
Molecular Formula |
C21H13N3O4 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid |
InChI |
InChI=1S/C21H13N3O4/c25-21(26)14-8-6-13(7-9-14)18-12-16-4-2-10-22-19(16)20(23-18)15-3-1-5-17(11-15)24(27)28/h1-12H,(H,25,26) |
InChI Key |
QTNUWEKKZHSUQO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=N2)C4=CC=C(C=C4)C(=O)O)C=CC=N3 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=N2)C4=CC=C(C=C4)C(=O)O)C=CC=N3 |
Synonyms |
4-(8-(3-nitrophenyl)-(1,7)naphthyridin-6-yl)benzoic acid 4-NO2Ph-NBzCOOH |
Origin of Product |
United States |
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